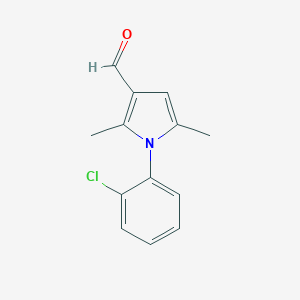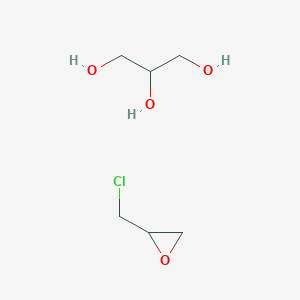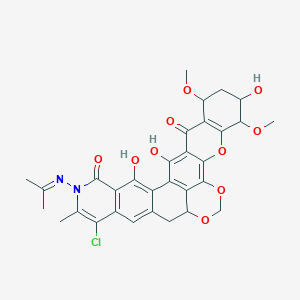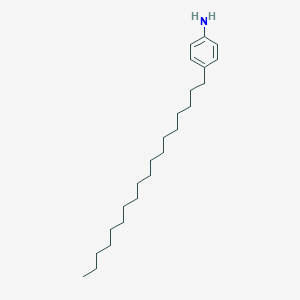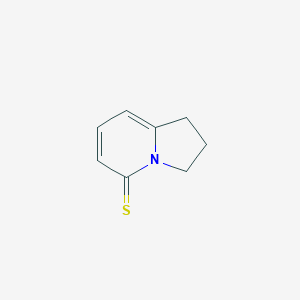
2,3-Dihydroindolizine-5(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindolizine-5(1H)-thione is a heterocyclic compound that has gained significant interest in recent years due to its potential applications in various fields of research, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindolizine-5(1H)-thione in its various applications is not fully understood. However, it is believed that the compound interacts with specific targets in cells or enzymes, leading to the observed biological effects. For example, in cancer cells, 2,3-Dihydroindolizine-5(1H)-thione has been shown to induce apoptosis and inhibit cell proliferation by interacting with specific signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione depend on the specific application and target. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In antiviral and antibacterial applications, it has been shown to inhibit viral and bacterial replication. In catalysis, it has been shown to promote various organic transformations. However, further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydroindolizine-5(1H)-thione in lab experiments include its unique structure, high yields of synthesis, and potential applications in various fields of research. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydroindolizine-5(1H)-thione. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a catalyst for various organic transformations. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of novel derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents could lead to the discovery of new compounds with unique properties and potential applications.
Métodos De Síntesis
The synthesis of 2,3-Dihydroindolizine-5(1H)-thione can be achieved through various methods, including cyclization of N-methyl-N-phenylthiourea with 2-bromoacetaldehyde, reaction of 1,3-diketones with thiourea, and condensation of 2-aminobenzothiazole with α,β-unsaturated ketones. However, the most efficient method involves the reaction of α,β-unsaturated ketones with thiourea in the presence of a base. This method produces high yields of the compound and allows for the synthesis of various derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents.
Aplicaciones Científicas De Investigación
2,3-Dihydroindolizine-5(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for various organic transformations. The unique structural features of 2,3-Dihydroindolizine-5(1H)-thione make it an attractive target for further research in these areas.
Propiedades
Número CAS |
113885-14-6 |
|---|---|
Nombre del producto |
2,3-Dihydroindolizine-5(1H)-thione |
Fórmula molecular |
C8H9NS |
Peso molecular |
151.23 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H9NS/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,5H,2,4,6H2 |
Clave InChI |
LFOVHGLKDGUSEF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC(=S)N2C1 |
SMILES canónico |
C1CC2=CC=CC(=S)N2C1 |
Sinónimos |
5(1H)-Indolizinethione, 2,3-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



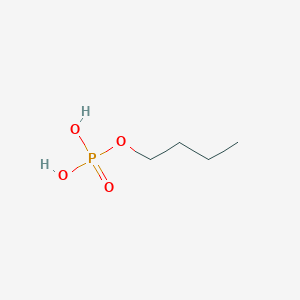
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
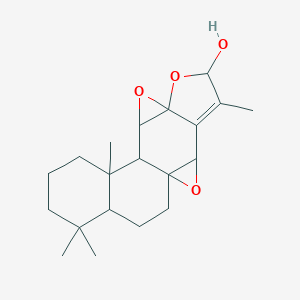
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
